molecular formula C14H31N B1360170 Diheptylamine CAS No. 2470-68-0

Diheptylamine

Cat. No.: B1360170
CAS No.: 2470-68-0
M. Wt: 213.4 g/mol
InChI Key: NJWMENBYMFZACG-UHFFFAOYSA-N
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Description

Diheptylamine is an organic compound with the molecular formula C₁₄H₃₁N. It is a secondary amine, characterized by the presence of two heptyl groups attached to a nitrogen atom. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is sparingly soluble in water but readily dissolves in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diheptylamine is typically synthesized through the hydrogenation of heptanamide. The process involves the following steps:

    Heptanamide Preparation: Heptanoic acid is reacted with ammonia to form heptanamide.

    Hydrogenation: Heptanamide is then subjected to hydrogenation in the presence of a catalyst such as nickel or platinum.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-efficiency catalysts and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Diheptylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diheptylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of diheptylamine involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Diheptylamine

This compound is unique due to its longer alkyl chains, which impart distinct physical and chemical properties. These longer chains enhance its hydrophobicity and influence its reactivity and interactions with other molecules. This makes this compound particularly useful in applications requiring specific solubility and interaction characteristics .

Properties

IUPAC Name

N-heptylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h15H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWMENBYMFZACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062444
Record name 1-Heptanamine, N-heptyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470-68-0
Record name Diheptylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2470-68-0
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Record name 1-Heptanamine, N-heptyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diheptylamine
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Record name 1-Heptanamine, N-heptyl-
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Record name 1-Heptanamine, N-heptyl-
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Record name Diheptylamine
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Record name 1-HEPTANAMINE, N-HEPTYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does diheptylamine interact with uranium in dilute carbonate solutions and what are the downstream effects?

A1: this compound acts as a collector in the flotation separation of uranium from dilute carbonate solutions. [] The process involves several steps:

  1. Interaction: this compound, introduced as a 0.4% alcoholic solution, rapidly interacts with uranium anions present in the solution. []
  2. Sublate Formation: This interaction leads to the formation of a finely dispersed colloidal solution containing uranium-diheptylamine sublate. []
  3. Flotation: The sublate, having hydrophobic properties due to this compound, attaches to air bubbles introduced into the solution. [] This process separates the uranium-containing sublate from the rest of the solution.

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